molecular formula C11H18FNO5 B3029370 Boc-D-FMK CAS No. 634911-80-1

Boc-D-FMK

Cat. No.: B3029370
CAS No.: 634911-80-1
M. Wt: 263.26 g/mol
InChI Key: MXOOUCRHWJYCAL-UHFFFAOYSA-N
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Description

Boc-D-FMK, also known as methyl (3S)-5-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate, is a cell-permeable, irreversible pan-caspase inhibitor. It is widely used in scientific research to study apoptosis and other cellular processes. This compound is particularly effective in inhibiting the pro-apoptotic effects of tumor necrosis factor-alpha (TNFα) and has been shown to reduce the activation of nuclear factor kappa light chain enhancer of activated B cells (NF-kB) and suppress the phosphorylation of subunit nuclear factor kappa light polypeptide gene enhancer in B cells inhibitor alpha (IkBα).

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-D-FMK is synthesized through a multi-step process The synthesis begins with the protection of the amino group of aspartic acid using a tert-butoxycarbonyl (Boc) group The protected aspartic acid is then esterified to form the methyl esterThe reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), and reagents like diisopropylcarbodiimide (DIC) and N,N-diisopropylethylamine (DIPEA) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-D-FMK primarily undergoes substitution reactions due to the presence of the fluoromethyl ketone group. It can also participate in hydrolysis reactions, especially under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in organic solvents like DMF or DCM.

    Hydrolysis Reactions: These reactions are usually performed in aqueous solutions with varying pH levels to facilitate the hydrolysis of the ester and amide bonds.

Major Products

The major products formed from these reactions include the corresponding substituted derivatives and hydrolyzed products, such as the free acid and alcohol forms of the compound .

Scientific Research Applications

Boc-D-FMK is extensively used in scientific research due to its ability to inhibit caspases, which are crucial enzymes in the process of apoptosis. Some of its applications include:

    Chemistry: Used as a tool to study enzyme kinetics and inhibition.

    Biology: Employed in cell culture experiments to investigate the role of caspases in apoptosis and other cellular processes.

    Medicine: Utilized in preclinical studies to explore potential therapeutic applications in diseases characterized by excessive apoptosis, such as neurodegenerative disorders and certain types of cancer.

    Industry: Applied in the development of new drugs and therapeutic agents targeting apoptotic pathways .

Mechanism of Action

Boc-D-FMK exerts its effects by irreversibly binding to the catalytic site of caspases, thereby inhibiting their activity. This inhibition prevents the processing of pro-caspases to their active forms, effectively blocking the apoptotic signaling pathways. The compound also interacts with non-caspase cysteine proteases, such as cathepsins H and L, which may contribute to its broad-spectrum inhibitory effects .

Comparison with Similar Compounds

Similar Compounds

    z-VAD-fmk: Another broad-spectrum caspase inhibitor that is often used in apoptosis research.

    Ac-YVAD-cmk: A selective caspase-1 inhibitor.

    z-IETD-fmk: A selective caspase-8 inhibitor.

Uniqueness

Boc-D-FMK is unique due to its irreversible binding mechanism and broad-spectrum inhibitory effects. Unlike some selective caspase inhibitors, this compound can inhibit multiple caspases and non-caspase proteases, making it a versatile tool in apoptosis research .

Properties

IUPAC Name

methyl 5-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO5/c1-11(2,3)18-10(16)13-7(8(14)6-12)5-9(15)17-4/h7H,5-6H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOOUCRHWJYCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50940205
Record name Methyl 3-{[tert-butoxy(hydroxy)methylidene]amino}-5-fluoro-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187389-53-3
Record name Methyl 3-{[tert-butoxy(hydroxy)methylidene]amino}-5-fluoro-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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